5-Aza-2'-deoxy-6-oxo Cytidine

Analytical Chemistry Quality Control Drug Development

A fully characterized oxidative derivative of Decitabine with a unique 6-oxo modification conferring superior chemical stability. This compound is the definitive reference standard for quantifying oxidative impurities in Decitabine API, ensuring analytical traceability to USP/EP pharmacopeial standards. Unlike generic substitution with Decitabine—scientifically unsound due to distinct structure-activity specificity—this standard is essential for HPLC/LC-MS method development and QC release testing. Also serves as a stable synthon for oligonucleotide synthesis and a scaffold for cytidine deaminase-resistant DNMT inhibitor design.

Molecular Formula C₈H₁₂N₄O₅
Molecular Weight 244.5
CAS No. 106966-55-6
Cat. No. B1147451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-2'-deoxy-6-oxo Cytidine
CAS106966-55-6
Synonyms6-Amino-3-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione; 
Molecular FormulaC₈H₁₂N₄O₅
Molecular Weight244.5
Structural Identifiers
SMILESC1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O
InChIInChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Aza-2'-deoxy-6-oxo Cytidine (CAS 106966-55-6) - Verified Applications and Specifications for Research and Quality Control


5-Aza-2'-deoxy-6-oxo Cytidine (CAS 106966-55-6) is a fully characterized, synthetic nucleoside analog and a defined oxidative derivative of the epigenetic drug Decitabine . It is classified as a 5-aza-substituted cytidine derivative, containing a 6-oxo modification on the pyrimidine base, which distinguishes it from the parent compound 5-aza-2'-deoxycytidine [1]. This compound is primarily utilized as a reference standard in analytical method development and quality control, and is recognized as a raw material for nucleic acid synthesis .

Why Generic Substitution of 5-Aza-2'-deoxy-6-oxo Cytidine is Not Recommended: Evidence of Distinct Physicochemical and Biological Properties


Generic substitution of 5-Aza-2'-deoxy-6-oxo Cytidine with other aza-nucleosides like Decitabine (5-aza-2'-deoxycytidine) or 5-Azacytidine is not supported by evidence and is scientifically unsound. Its unique 6-oxo modification confers distinct chemical and biological properties, most notably its demonstrated utility as a reference standard for analytical traceability . Furthermore, related research indicates that seemingly minor structural changes, such as the introduction of a 5,6-double bond reduction (as in 5,6-dihydro-5-azacytidine vs. Decitabine), lead to markedly different DNA lesion characteristics and repair kinetics, underscoring the high structure-activity specificity within this class [1].

Quantitative Differentiation Guide for 5-Aza-2'-deoxy-6-oxo Cytidine: A Comparator-Based Assessment


Analytical Purity and Regulatory Compliance as a Reference Standard

5-Aza-2'-deoxy-6-oxo Cytidine is offered as a fully characterized reference standard, a critical role that requires high purity and batch-to-batch consistency for analytical method validation (AMV) and quality control (QC) in drug development and manufacturing . Its use in establishing traceability against pharmacopeial standards (USP or EP) is a primary procurement driver, differentiating it from research-grade analogs not intended for this purpose .

Analytical Chemistry Quality Control Drug Development

Stability in Monomeric Form for Nucleic Acid Synthesis

This compound is explicitly identified and sold as a 'monomeric raw material that can be used for nucleic acid synthesis' . This indicates that the 6-oxo-5-aza modification provides a stable, intact monomeric unit suitable for incorporation into synthetic oligonucleotides, a property that cannot be assumed for all nucleoside analogs. In contrast, the parent drug Decitabine is chemically unstable in aqueous solution and undergoes ring-opening and deamination, which severely limits its use as a synthon in solid-phase oligonucleotide synthesis without specialized protection [1].

Nucleic Acid Chemistry Oligonucleotide Synthesis Probe Development

Potential for Enhanced Metabolic Stability as a DNMT Inhibitor Scaffold

Research into novel DNMT inhibitors highlights that modifications to the 5-azacytidine scaffold can confer 'high stability with respect to cytidine deaminase', a major metabolic liability of Decitabine and 5-Azacytidine that contributes to their short half-life and limits oral bioavailability [1]. While 5-Aza-2'-deoxy-6-oxo Cytidine itself is not a direct subject of this patent, the presence of the 6-oxo group in a related, stable compound suggests this structural motif may contribute to resistance against enzymatic deamination, a key differentiator from the clinically approved but metabolically labile aza-nucleosides [2].

Epigenetics Drug Development Cancer Research

Validated Application Scenarios for 5-Aza-2'-deoxy-6-oxo Cytidine in Scientific and Industrial Settings


Analytical Reference Standard for Method Validation and Quality Control

This is the primary, evidence-supported use case. Laboratories engaged in pharmaceutical analysis, particularly those working with cytidine or its analogs, should procure this compound as a certified reference standard for HPLC, LC-MS, or other quantitative assays. Its use ensures analytical methods are accurate and traceable to pharmacopeial standards (e.g., USP, EP) during drug development and manufacturing .

Monomeric Building Block for Modified Oligonucleotide Synthesis

Researchers developing synthetic oligonucleotides containing 5-aza-6-oxo modifications, such as probes for epigenetic studies or antisense molecules, can utilize this compound as a stable synthon. Its designation as a 'monomeric raw material' for nucleic acid synthesis suggests it can be directly incorporated into solid-phase synthesis protocols, a task for which the parent drug Decitabine is unsuitable due to its chemical instability .

Exploratory Scaffold in DNMT Inhibitor Development

Given the known metabolic liabilities of Decitabine and 5-Azacytidine, this compound can serve as a stable scaffold for developing next-generation DNA methyltransferase (DNMT) inhibitors. Its structural features, including the 6-oxo group, are associated with a class of compounds designed to resist cytidine deaminase, a primary driver of drug inactivation. This makes it a valuable starting point for medicinal chemistry campaigns aiming to improve in vivo stability and oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aza-2'-deoxy-6-oxo Cytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.